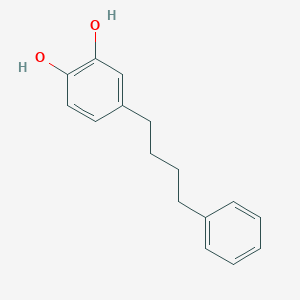
4-(4-Phenylbutyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylbutyl)benzene-1,2-diol is an organic compound with the molecular formula C16H18O2. It consists of a benzene ring substituted with a 4-phenylbutyl group and two hydroxyl groups at the 1 and 2 positions. This compound is part of the dihydroxybenzene family, known for its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutyl)benzene-1,2-diol typically involves the following steps:
Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-bromo-4-phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Attachment to Benzene Ring: The phenylbutyl group is then attached to the benzene ring through another Friedel-Crafts alkylation reaction.
Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 1-bromo-4-phenylbutane and other intermediates.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, CrO3, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-(4-Phenylbutyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutyl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, providing protective effects against cellular damage
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the phenylbutyl group.
Resorcinol (1,3-Dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-Dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions
Uniqueness
4-(4-Phenylbutyl)benzene-1,2-diol is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Properties
CAS No. |
119189-32-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(4-phenylbutyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-10-14(12-16(15)18)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,17-18H,4-5,8-9H2 |
InChI Key |
PEMMCHVJDAVCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















